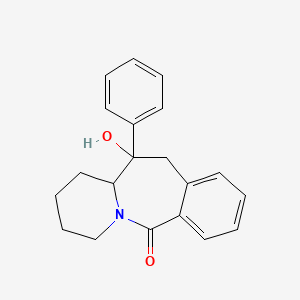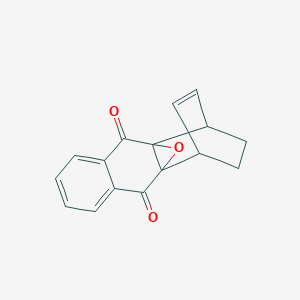
Mercury, bis(chloroethyn-1-yl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mercury, bis(chloroethyn-1-yl)- is a chemical compound with the formula C₄Cl₂Hg. It is known for its unique structure and properties, which make it a subject of interest in various fields of scientific research. This compound is characterized by the presence of mercury bonded to two chloroethynyl groups, making it a valuable compound for studying mercury’s chemical behavior and interactions .
Méthodes De Préparation
The synthesis of Mercury, bis(chloroethyn-1-yl)- typically involves the reaction of mercury salts with chloroethynyl compounds under controlled conditions. One common method involves the use of mercury(II) chloride and chloroethyne in a solvent such as tetrahydrofuran (THF). The reaction is carried out at low temperatures to ensure the stability of the product . Industrial production methods may vary, but they generally follow similar principles, with an emphasis on maintaining the purity and stability of the compound.
Analyse Des Réactions Chimiques
Mercury, bis(chloroethyn-1-yl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form mercury(II) oxide and other by-products. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can convert Mercury, bis(chloroethyn-1-yl)- to elemental mercury and other reduced forms. Reducing agents such as sodium borohydride are often used.
Substitution: The chloroethynyl groups can be substituted with other functional groups through reactions with nucleophiles.
Applications De Recherche Scientifique
Mercury, bis(chloroethyn-1-yl)- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other mercury-containing compounds.
Biology: Studies on the toxicity and biological effects of mercury compounds often use Mercury, bis(chloroethyn-1-yl)- as a model compound.
Medicine: Research into the potential therapeutic uses of mercury compounds includes investigations involving Mercury, bis(chloroethyn-1-yl)-.
Industry: This compound is used in the development of materials with specific properties, such as catalysts and sensors
Mécanisme D'action
The mechanism of action of Mercury, bis(chloroethyn-1-yl)- involves its interaction with cellular components, particularly thiol groups in proteins. The compound can bind to these groups, disrupting protein function and leading to cellular toxicity. This interaction is a key factor in the compound’s biological effects, including its potential to cause oxidative stress and damage to cellular structures .
Comparaison Avec Des Composés Similaires
Mercury, bis(chloroethyn-1-yl)- can be compared to other mercury-containing compounds, such as:
Methylmercury (CH₃Hg): Known for its high toxicity and ability to bioaccumulate in the food chain.
Ethylmercury (C₂H₅Hg): Used in vaccines as a preservative (thimerosal) and has a different toxicity profile compared to methylmercury.
Mercury(II) chloride (HgCl₂): A common mercury salt with applications in various chemical reactions and industrial processes.
Mercury, bis(chloroethyn-1-yl)- is unique due to its specific structure and the presence of chloroethynyl groups, which confer distinct chemical properties and reactivity compared to other mercury compounds.
Propriétés
Numéro CAS |
64771-59-1 |
|---|---|
Formule moléculaire |
C4Cl2Hg |
Poids moléculaire |
319.54 g/mol |
Nom IUPAC |
bis(2-chloroethynyl)mercury |
InChI |
InChI=1S/2C2Cl.Hg/c2*1-2-3; |
Clé InChI |
VMQQWTVMDVNGJU-UHFFFAOYSA-N |
SMILES canonique |
C(#C[Hg]C#CCl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![[3-(3-Bromophenyl)phenyl]-trimethylsilane](/img/structure/B11943772.png)


![2-[(2-Fluorobenzyl)oxy]pyridine](/img/structure/B11943788.png)
![5-{4-[(4-Chlorobenzyl)oxy]benzylidene}-2-[(4-hydroxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B11943790.png)
